(2-Bromo-6-fluoro-3-nitrophenyl)methanamine
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Overview
Description
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine is an organic compound that features a bromine, fluorine, and nitro group attached to a benzene ring, with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-nitrophenyl)methanamine typically involves multi-step organic reactions. One common method includes the nitration of a bromofluorobenzene derivative followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups in place of the bromine or fluorine atoms.
Scientific Research Applications
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2-Bromo-6-fluoro-3-nitrophenyl)methanamine exerts its effects depends on its interaction with molecular targets. The presence of the nitro group can influence electron distribution, making the compound reactive in certain pathways. The bromine and fluorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-6-nitrophenol
- 2-Bromo-4-chloro-6-methylphenyl N-(4-fluoro-3-nitrophenyl)carbamate
Uniqueness
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine is unique due to the specific arrangement of its substituents, which can result in distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in research and industrial applications where specific chemical properties are required.
Properties
Molecular Formula |
C7H6BrFN2O2 |
---|---|
Molecular Weight |
249.04 g/mol |
IUPAC Name |
(2-bromo-6-fluoro-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H,3,10H2 |
InChI Key |
KAQSBAOMWPZRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CN)F |
Origin of Product |
United States |
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